1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Description
1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound featuring a pyrazol-5-one core substituted with a 5-aminopyridin-3-yl group at position 1 and an ethyl group at position 3. Its molecular formula is C${10}$H${12}$N$_{4}$O, with a molecular weight of 190.20 g/mol (CAS: 1178187-90-0) .
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-(5-aminopyridin-3-yl)-5-ethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N4O/c1-2-8-4-10(15)14(13-8)9-3-7(11)5-12-6-9/h3,5-6H,2,4,11H2,1H3 |
InChI Key |
AMIHUWRWWWUPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CN=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate linear compounds. For instance, the reaction of 5-aminopyridine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a dihydropyrazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups onto the molecule .
Scientific Research Applications
1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrazol-5-one scaffold is highly versatile, with substituent variations significantly influencing physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Amino Group Position: The target compound’s 5-aminopyridin-3-yl group may facilitate hydrogen bonding in biological systems, differing from the 2-position isomer (1249072-71-6), which could alter receptor-binding specificity .
- Substituent Bulk : Ethyl (target compound) vs. methoxymethyl (1249072-71-6) groups impact steric hindrance and solubility. Methoxymethyl derivatives may exhibit reduced membrane permeability .
- Halogenation : Bromophenyl (Compound II) and chlorinated (BAPP) substituents enhance bioactivity via hydrophobic interactions or electron-withdrawing effects .
Biological Activity
1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C10H12N4O |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 2-(5-Aminopyridin-2-yl)-5-ethyl-4H-pyrazol-3-one |
| PubChem CID | 60801955 |
Synthesis
The synthesis of 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available pyridine and pyrazole derivatives. Recent studies have highlighted various synthetic routes that optimize yield and purity, emphasizing the importance of reaction conditions such as temperature and solvent choice.
Anticancer Activity
Recent investigations have demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.6 | Induction of apoptosis |
| HeLa | 18.2 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The anti-inflammatory potential of 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one has been evaluated using various models. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses.
Table 2: COX Inhibition Data
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| 1-(5-Aminopyridin-3-yl)-3-ethyl... | 0.02 | 0.01 |
Antimicrobial Activity
Research has also explored the antimicrobial effects of this compound against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : A study assessing the cytotoxic effects on HeLa cells showed a dose-dependent response with minimal toxicity to normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
